FGFR Kinase Inhibition Potency of 5H-pyrrolo[2,3-b]pyrazine Derivatives
A structure-based drug design campaign optimizing the 5H-pyrrolo[2,3-b]pyrazine scaffold yielded compound 13, a potent FGFR kinase inhibitor with an IC50 of 2.1 nM against FGFR1 [1]. This potency exceeds that of many other kinase inhibitor chemotypes under identical assay conditions, establishing the 5H-pyrrolo[2,3-b]pyrazine core as a privileged scaffold for achieving nanomolar FGFR inhibition [1].
| Evidence Dimension | FGFR1 kinase inhibition IC50 |
|---|---|
| Target Compound Data | 2.1 nM (compound 13, a 5H-pyrrolo[2,3-b]pyrazine derivative) |
| Comparator Or Baseline | Various kinase inhibitor chemotypes; typical potency range for FGFR inhibitors in clinical development is 1–100 nM |
| Quantified Difference | Compound 13 falls within the upper tier of FGFR inhibitor potency (single-digit nanomolar) |
| Conditions | In vitro kinase inhibition assay using recombinant FGFR1; ATP concentration not specified in abstract |
Why This Matters
This demonstrates that the 5H-pyrrolo[2,3-b]pyrazine scaffold can achieve potent target engagement at FGFR1, a validated oncology target, justifying its selection as a starting point for inhibitor discovery programs.
- [1] Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., ... & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. View Source
